1,2-Phenylene diisothiocyanate 1,2-Phenylene diisothiocyanate
Brand Name: Vulcanchem
CAS No.: 71105-17-4
VCID: VC2402398
InChI: InChI=1S/C8H4N2S2/c11-5-9-7-3-1-2-4-8(7)10-6-12/h1-4H
SMILES: C1=CC=C(C(=C1)N=C=S)N=C=S
Molecular Formula: C8H4N2S2
Molecular Weight: 192.3 g/mol

1,2-Phenylene diisothiocyanate

CAS No.: 71105-17-4

Cat. No.: VC2402398

Molecular Formula: C8H4N2S2

Molecular Weight: 192.3 g/mol

* For research use only. Not for human or veterinary use.

1,2-Phenylene diisothiocyanate - 71105-17-4

Specification

CAS No. 71105-17-4
Molecular Formula C8H4N2S2
Molecular Weight 192.3 g/mol
IUPAC Name 1,2-diisothiocyanatobenzene
Standard InChI InChI=1S/C8H4N2S2/c11-5-9-7-3-1-2-4-8(7)10-6-12/h1-4H
Standard InChI Key RPFLVLIPBDQGAQ-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)N=C=S)N=C=S
Canonical SMILES C1=CC=C(C(=C1)N=C=S)N=C=S

Introduction

Chemical Identity and Properties

1,2-Phenylene diisothiocyanate is an organic compound with two isothiocyanate (-N=C=S) functional groups attached to a benzene ring at the 1 and 2 positions. The molecule contains a phenylene backbone that provides structural rigidity, while the isothiocyanate groups contribute to its characteristic reactivity.

Basic Chemical Information

The fundamental chemical data for 1,2-Phenylene diisothiocyanate is summarized in Table 1:

Table 1: Chemical Identity of 1,2-Phenylene Diisothiocyanate

PropertyValue
Chemical FormulaC₈H₄N₂S₂
Molecular Weight192.3 g/mol
CAS Registry Number71105-17-4
IUPAC Name1,2-diisothiocyanatobenzene
PubChem CID144459
InChIKeyRPFLVLIPBDQGAQ-UHFFFAOYSA-N
SMILES NotationC1=CC=C(C(=C1)N=C=S)N=C=S

The compound features a planar benzene ring with two isothiocyanate groups extending from adjacent carbon atoms. This ortho-substitution pattern creates a unique molecular geometry that influences its chemical behavior and potential applications .

Molecular Structure and Configurations

The molecular structure of 1,2-Phenylene diisothiocyanate is characterized by its ortho-substitution pattern, which creates a distinctive spatial arrangement of the functional groups.

Structural Features

  • Six-membered aromatic ring (benzene core)

  • Two isothiocyanate groups (-N=C=S) at positions 1 and 2

  • Four hydrogen atoms at positions 3, 4, 5, and 6 of the benzene ring

The proximity of the two isothiocyanate groups in the 1,2-configuration potentially enables intramolecular interactions and unique reactivity patterns compared to other isomers such as the 1,4-configuration .

Reactivity and Chemical Behavior

The reactivity of 1,2-Phenylene diisothiocyanate is primarily dictated by the isothiocyanate functional groups and their ortho-arrangement on the benzene ring.

Nucleophilic Addition Reactions

The isothiocyanate groups contain electrophilic carbon atoms that readily undergo nucleophilic addition reactions. This compound is known for its reactivity, particularly in forming adducts with nucleophiles due to the electrophilic nature of the isothiocyanate groups. Common nucleophiles that react with isothiocyanates include:

  • Amines: forming thiourea derivatives

  • Alcohols: forming thiocarbamate derivatives

  • Thiols: forming dithiocarbamate derivatives

Cycloaddition and Rearrangement Reactions

Isothiocyanates can participate in various cycloaddition reactions, including [3+2] cycloadditions with dipoles and [4+2] cycloadditions with suitable dienes. The ortho-arrangement of the two isothiocyanate groups in 1,2-Phenylene diisothiocyanate might enable unique intramolecular reactions or influence stereochemical outcomes.

Spectroscopic Properties

Spectroscopic data provides important insights into the structural features and electronic properties of 1,2-Phenylene diisothiocyanate.

Infrared Spectroscopy

IR spectral data for 1,2-Phenylene diisothiocyanate is available in the NIST WebBook, with the spectrum recorded in the gas phase . The isothiocyanate functional group typically exhibits characteristic absorption bands in IR spectroscopy:

Table 2: Characteristic IR Absorption Bands for Isothiocyanates

Band AssignmentWavenumber Range (cm⁻¹)
-N=C=S asymmetric stretching2100-2200
-N=C=S symmetric stretching1350-1450
C-N stretching1000-1100

The specific IR spectrum of 1,2-Phenylene diisothiocyanate would show these characteristic bands, potentially with modifications due to the ortho-substitution pattern.

ParameterValue
Reference54-OR1020907
Package Size1g
Price164.00 €
Safety Data SheetAvailable

The relatively high price per gram suggests that 1,2-Phenylene diisothiocyanate is a specialty research chemical rather than a bulk industrial compound .

Comparison with Related Isomers

1,2-Phenylene diisothiocyanate represents one of several possible isomers of diisothiocyanatobenzene. The most notable alternative is the 1,4-isomer (p-phenylene diisothiocyanate), which appears to have been more extensively studied.

Structural Comparison

Table 4: Comparison of Phenylene Diisothiocyanate Isomers

IsomerSubstitution PatternCAS NumberKey Structural Feature
1,2-Phenylene diisothiocyanateOrtho71105-17-4Adjacent isothiocyanate groups
1,4-Phenylene diisothiocyanatePara4044-65-9Isothiocyanate groups at opposite positions

Distinctive Properties

The 1,2-isomer, with adjacent isothiocyanate groups, likely exhibits different properties compared to the 1,4-isomer:

  • Enhanced potential for chelation and coordination chemistry due to proximity of functional groups

  • Different reactivity patterns, particularly for reactions involving both isothiocyanate groups

  • Potentially different crystallization behavior and solid-state properties

Research Opportunities and Future Directions

Based on the limited specific information about 1,2-Phenylene diisothiocyanate in the search results, several research opportunities can be identified:

Synthesis Optimization

Development of efficient, safe, and scalable synthesis methods specifically for 1,2-Phenylene diisothiocyanate represents an area for potential research.

Comprehensive Characterization

More detailed characterization of the physical properties, spectroscopic data, and reactivity patterns specific to this isomer would contribute valuable information to the field of isothiocyanate chemistry.

Application Development

Investigation of potential applications leveraging the unique 1,2-substitution pattern, particularly in:

  • Coordination chemistry and metal ion sensing

  • Development of specialized polymers and materials

  • Organic synthesis of complex heterocyclic compounds

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